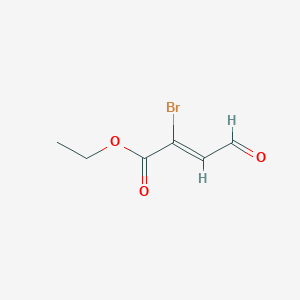![molecular formula C18H18N6O2 B14809606 N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-phenylurea](/img/structure/B14809606.png)
N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-N'-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea is a complex organic compound with a unique structure that includes a quinazoline ring, a methoxy group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-methoxy-4-methylquinazoline-2-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
For large-scale production, the synthesis may be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The use of catalysts and automated systems can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions include quinazoline N-oxides, amine derivatives, and various substituted quinazoline compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it has been shown to interfere with signaling pathways that regulate cell proliferation and apoptosis, making it a potential candidate for anti-cancer therapy.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea: Unique due to its specific quinazoline and phenylurea structure.
6-Methoxy-4-methylquinazoline-2-amine: A precursor in the synthesis of the target compound, with similar structural features but lacking the phenylurea moiety.
Phenyl isocyanate: Another precursor, used in the synthesis of various urea derivatives.
Uniqueness
The uniqueness of (1E)-1-[amino-[(6-methoxy-4-methylquinazolin-2-yl)amino]methylidene]-3-phenylurea lies in its combined structural features, which confer specific chemical reactivity and biological activity
Properties
Molecular Formula |
C18H18N6O2 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-[(E)-N'-(6-methoxy-4-methylquinazolin-2-yl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C18H18N6O2/c1-11-14-10-13(26-2)8-9-15(14)22-17(20-11)23-16(19)24-18(25)21-12-6-4-3-5-7-12/h3-10H,1-2H3,(H4,19,20,21,22,23,24,25) |
InChI Key |
XAVPMMOTFNOEMA-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC(=N1)/N=C(\N)/NC(=O)NC3=CC=CC=C3)OC |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC(=N1)N=C(N)NC(=O)NC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-[5-(2-methyl-5-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B14809529.png)

![N,N'-bis{4-[(2-phenylethyl)sulfamoyl]phenyl}nonanediamide](/img/structure/B14809536.png)

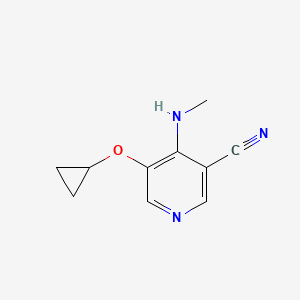
![2-(4-bromo-2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B14809554.png)
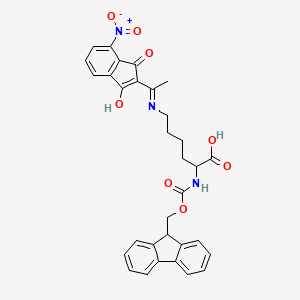
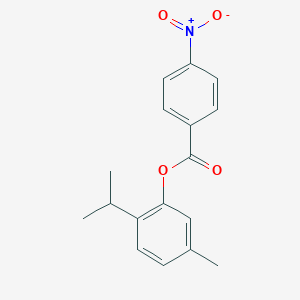

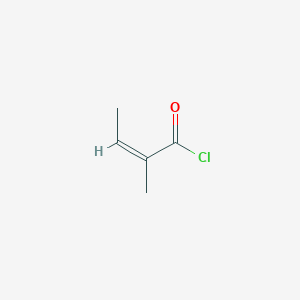

![tert-butyl N-[1-[(1R)-2-amino-1-(2,5-dimethoxyphenyl)ethyl]pyrrolidin-3-yl]carbamate](/img/structure/B14809591.png)

